(4-Bromophenyl)(ethoxy)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15BrOSi |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(4-bromophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
PTTBSDSKEUZTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
The Synthetic Significance of Aryl Substituted Alkoxysilanes
Aryl-substituted alkoxysilanes, such as (4-Bromophenyl)(ethoxy)dimethylsilane, are highly valued as synthetic intermediates due to the unique reactivity conferred by the silicon-carbon and silicon-oxygen bonds. The ethoxy group is susceptible to hydrolysis, a reaction that can be controlled to form silanols (R₃SiOH) or disiloxanes (R₃Si-O-SiR₃). These resulting silanols and their derivatives are instrumental in the construction of larger, more complex silicon-based architectures, including polymers and surface modification agents. youtube.com
The synthesis of these intermediates can be achieved through several reliable methods. A common and effective approach involves the Grignard reaction, where an aryl magnesium halide (ArMgX) reacts with an alkoxysilane. For instance, the Grignard reagent prepared from 1,4-dibromobenzene (B42075) can react with a suitable chlorosilane to introduce the silyl (B83357) moiety. The careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the desired mono-substituted product over di- or tri-arylated byproducts. youtube.comwalisongo.ac.idgelest.comyoutube.com
Another prominent method is the transition metal-catalyzed silylation of aryl halides. This approach offers a powerful alternative to traditional organometallic routes, often with greater functional group tolerance. Palladium-catalyzed reactions, for example, have been developed to efficiently couple aryl halides with silylating agents. researchgate.net
Brominated Organosilicon Compounds: Precursors for Advanced Synthesis
The bromine atom on the aromatic ring of (4-Bromophenyl)(ethoxy)dimethylsilane is a key feature that unlocks a vast array of synthetic possibilities, primarily through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This makes brominated organosilicon compounds invaluable precursors for the synthesis of complex molecules with tailored electronic and photophysical properties.
The Hiyama cross-coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a prime example of the utility of these compounds. The presence of the bromo-substituent allows molecules like this compound to participate in such reactions, leading to the formation of biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials. The reaction is valued for its chemo- and stereoselectivity.
Furthermore, the development of ligand-free catalytic systems for the cross-coupling of (hetero)aryl halides continues to advance, offering more environmentally friendly and cost-effective synthetic routes. Organosilanols, which can be generated from the hydrolysis of alkoxysilanes, are also important coupling partners in these metal-catalyzed reactions.
A Historical Perspective on Ethoxysilane Research
Direct Synthesis Approaches
Direct synthesis methods focus on creating the crucial carbon-silicon bond as a key step. These approaches often utilize highly reactive organometallic intermediates.
Grignard Reagent Mediated Reactions
A cornerstone in organometallic chemistry, the Grignard reaction provides a reliable method for the formation of carbon-silicon bonds. gelest.com This methodology involves the reaction of an aryl Grignard reagent, in this case, (4-bromophenyl)magnesium bromide, with an appropriate silicon electrophile. The Grignard reagent is typically prepared by reacting 1,4-dibromobenzene (B42075) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). scholaris.casciencemadness.org This organomagnesium compound is then reacted with an alkoxydimethylchlorosilane, such as ethoxydimethylchlorosilane, to yield the desired (4-Bromophenyl)(ethoxy)dimethylsilane.
The versatility of this method allows for the synthesis of a variety of arylsilanes by simply changing the Grignard reagent and the silicon electrophile. youtube.com For instance, the reaction of phenylmagnesium bromide with tetraethoxysilane can be used to produce phenyltriethoxysilane. gelest.com It is important to note that the reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. harvard.edugoogle.com
Table 1: Examples of Grignard Reagent Mediated Silylation
| Aryl Halide | Silicon Reagent | Product | Reference |
|---|---|---|---|
| 3-Bromobiphenyl | Chlorotrimethylsilane | (Biphenyl-3-yl)trimethylsilane | scholaris.ca |
| 1-Bromo-4-fluorobenzene | Chlorotrimethylsilane | (4-Fluorophenyl)trimethylsilane | scholaris.ca |
| 4-Bromophenetole | Dichloromethylsilane | (4-Ethoxyphenyl)dimethylsilane | prepchem.com |
| Perfluorinated bromostyrene | Tetraethoxysilane | p-Vinyl-tetrafluorophenyl-triethoxysilane | google.com |
Lithium-Halogen Exchange Followed by Silylation Reactions
An alternative to the Grignard-based approach is the use of organolithium reagents generated via lithium-halogen exchange. harvard.edunih.gov This method is particularly useful when the corresponding Grignard reagent is difficult to prepare or when higher reactivity is required. The process typically involves the reaction of an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. scholaris.caharvard.edu This exchange generates a highly reactive aryllithium species.
For the synthesis of this compound, a selective lithium-halogen exchange can be performed on 1,4-dibromobenzene. The resulting 4-bromophenyllithium is then quenched with ethoxydimethylchlorosilane to afford the target molecule. The choice of the alkyllithium reagent and the reaction temperature are critical to control the selectivity of the exchange and prevent side reactions. harvard.eduresearchgate.net
Hydrosilylation Strategies
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, represents another important strategy for the synthesis of organosilanes. wikipedia.orgnih.gov This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being widely used. wikipedia.orgsigmaaldrich.com In the context of synthesizing aryl(ethoxy)dimethylsilanes, this would involve the reaction of an bromoarene with ethoxydimethylsilane.
While the direct hydrosilylation of bromoarenes is less common, the hydrosilylation of styrenes and other unsaturated systems is a well-established process. wikipedia.org For example, the hydrosilylation of styrene (B11656) with trichlorosilane, catalyzed by a chiral palladium complex, can produce (1-phenylethyl)trichlorosilane with high enantioselectivity. wikipedia.org The development of catalysts for the direct and selective hydrosilylation of aryl halides remains an active area of research. nih.govfigshare.com
Functional Group Interconversions on Pre-existing Organosilanes
Instead of forming the aryl-silicon bond directly, it is also possible to synthesize this compound by modifying an existing organosilane. This approach relies on the selective transformation of functional groups on the aromatic ring or at the silicon center.
Halogenation Protocols for Phenyl(ethoxy)dimethylsilane Derivatives
Electrophilic aromatic halogenation can be employed to introduce a bromine atom onto the phenyl ring of a precursor like phenyl(ethoxy)dimethylsilane. wikipedia.org This reaction typically involves treating the arylsilane with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). wikipedia.orgbyjus.com The ethoxy and dimethylsilyl groups on the ring will direct the incoming electrophile, influencing the position of bromination. Due to the directing effects of the silyl (B83357) group, a mixture of ortho, meta, and para isomers might be formed, necessitating purification to isolate the desired 4-bromo isomer. byjus.com
The reactivity of arylsilanes in electrophilic substitution can be influenced by the nature of the substituents on the silicon atom. wikipedia.org The direct electrophilic fluorination of arylsilanes has also been reported using specialized reagents. nih.gov
Alkoxylation Reactions for Ethoxy Group Introduction
If a (4-bromophenyl)halosilane, such as (4-bromophenyl)chlorodimethylsilane, is available, the ethoxy group can be introduced through a nucleophilic substitution reaction. This is typically achieved by reacting the chlorosilane with ethanol (B145695). wikipedia.org The reaction is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.orgorganic-chemistry.org This method is a common and efficient way to produce alkoxysilanes from the corresponding chlorosilanes.
The solvolysis of silyl chlorides with alcohols is a well-established transformation in organosilicon chemistry. rsc.org The rate of this reaction can be influenced by the solvent and the steric and electronic properties of the substituents on the silicon atom. rsc.org
Transition Metal-Catalyzed Synthesis Strategies
Transition metal catalysis has become a cornerstone in the synthesis of arylsilanes due to its efficiency and broad applicability. These methods facilitate the formation of Si-C bonds under milder conditions and with greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling Approaches for Si-C(aryl) Bond Formation
Palladium-catalyzed cross-coupling reactions are a prominent strategy for the formation of Si-C(aryl) bonds. These reactions typically involve the coupling of an aryl halide, such as a bromophenyl derivative, with a silicon-containing reagent in the presence of a palladium catalyst and a suitable ligand.
One common approach is the Hiyama coupling, which utilizes organosilanes in the presence of an activator, such as fluoride (B91410) ions or a base. While direct examples for the synthesis of this compound are not extensively detailed in readily available literature, the principles can be applied from the synthesis of analogous structures. For instance, the palladium-catalyzed silylation of aryl bromides with 1,2-diethoxy-1,1,2,2-tetramethyldisilane (B94300) has been shown to produce aryldimethylsilyl ethers in high yields. nih.gov The subsequent hydrolysis of these ethers can then yield the corresponding aryldimethylsilanols. nih.gov
Another relevant palladium-catalyzed method involves the cross-coupling of aryl halides with silylboronates. This reaction proceeds under mild conditions and exhibits a broad substrate scope, allowing for the synthesis of various benzylic silanes with good to high yields and stereospecificity. rsc.org
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.
Table 1: Palladium-Catalyzed Synthesis of Aryl(alkoxy)silane Analogs
| Aryl Halide | Silicon Reagent | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | Pd(OAc)₂ / P(o-tol)₃ | - | Toluene | 110 | 95 | nih.gov |
| 4-Bromotoluene | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | Pd(OAc)₂ / P(o-tol)₃ | - | Toluene | 110 | 93 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | Pd(OAc)₂ / P(o-tol)₃ | - | Toluene | 110 | 90 | nih.gov |
Other Catalytic Systems in the Synthesis of Aryl(alkoxy)silanes
Beyond palladium, other transition metals, notably rhodium, have been effectively employed in the synthesis of aryl(alkoxy)silanes. Rhodium catalysts are particularly effective in C-H activation/silylation reactions, providing a direct method to form Si-C(aryl) bonds without the need for a pre-functionalized aryl halide.
Rhodium(I)-catalyzed silylation of aryl halides with triethoxysilane (B36694) offers a practical route to aryltriethoxysilanes. organic-chemistry.org This method is noted for its high yields and selectivity, and it is less sensitive to steric and electronic effects compared to some palladium-catalyzed systems. organic-chemistry.org The proposed mechanism involves the oxidative addition of the aryl halide to a rhodium-silyl complex, followed by reductive elimination to yield the desired product. organic-chemistry.org
Furthermore, rhodium-catalyzed intramolecular C-H silylation using silacyclobutanes has been developed, leading to the formation of various π-conjugated siloles. nih.gov While this specific reaction produces cyclic compounds, it highlights the potential of rhodium catalysts to mediate C-H silylation. The catalytic cycle is thought to involve the activation of C-Si and C-H bonds. nih.gov
The following table outlines conditions for rhodium-catalyzed reactions applicable to the synthesis of aryl(alkoxy)silanes.
Table 2: Rhodium-Catalyzed Synthesis of Aryl(alkoxy)silane Analogs
| Substrate | Silicon Reagent | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Triethoxysilane | [Rh(cod)(MeCN)₂]BF₄ | NEt₃ | DMF | 80 | 95 | organic-chemistry.org |
| Bromobenzene | Triethoxysilane | [Rh(cod)(MeCN)₂]BF₄ / NaI | NEt₃ | DMF | 80 | 93 | organic-chemistry.org |
| 4-Bromoacetophenone | Triethoxysilane | [Rh(cod)(MeCN)₂]BF₄ / NaI | NEt₃ | DMF | 80 | 91 | organic-chemistry.org |
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine (C-Br) bond in the 4-bromophenyl group is a primary site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly amenable to transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
The aryl bromide of this compound is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C bonds and are widely employed in modern organic synthesis. wikipedia.orgorganic-chemistry.org The ethoxydimethylsilyl group is generally stable under the typical conditions for these transformations, allowing for the selective functionalization of the aromatic ring.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org It is a powerful method for forming biaryl structures or connecting the aryl group to vinyl or alkyl fragments. libretexts.orgnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This process is highly effective for the arylation of olefins and typically exhibits excellent stereoselectivity, yielding the E-configured product. thieme-connect.de
Sonogashira Reaction: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.govorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. organic-chemistry.org
Negishi Reaction: The Negishi coupling joins the aryl bromide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
The success and efficiency of cross-coupling reactions involving aryl bromides are highly dependent on the chosen catalyst system, which includes the palladium source, the supporting ligand, the base, and the solvent.
Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂) are commonly used. mdpi.comwikipedia.org The choice of ligand is critical for stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination), and expanding the reaction's scope. libretexts.orgnih.gov
For many years, simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were standard. libretexts.orgwikipedia.org However, the development of bulky and electron-rich ligands has significantly improved the reactivity for less reactive electrophiles like aryl bromides and chlorides. nih.gov These advanced ligands enhance the rate of oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step. nih.gov
Key classes of advanced ligands include:
Bulky, Electron-Rich Phosphines: Dialkylbiaryl phosphines (e.g., XPhos, SPhos) developed by the Buchwald group are highly effective for a wide range of C-C, C-N, and C-O bond-forming reactions, including the Suzuki-Miyaura coupling of aryl bromides. libretexts.orgnih.gov
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable palladium complexes that exhibit excellent thermal stability and high catalytic activity. nih.govnih.gov These catalysts are particularly effective in Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov
The table below summarizes typical catalyst systems for cross-coupling reactions applicable to this compound.
| Reaction | Palladium Source | Ligand(s) | Base | Solvent(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Dialkylbiaryl phosphines | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF/H₂O |
| Heck | Pd(OAc)₂ | PPh₃, NHCs (e.g., IPr) | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, NMP, DMAc |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | Toluene, DMF |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | (None required) | THF, DMF |
The versatility of cross-coupling reactions allows the aryl bromide of this compound to be coupled with a wide array of nucleophilic partners.
Suzuki-Miyaura Reaction: The scope includes a vast range of aryl, heteroaryl, vinyl, and even some alkyl boronic acids and their corresponding esters. mdpi.comlibretexts.org Electron-rich and electron-deficient boronic acids are generally well-tolerated, making this a highly versatile method for creating diverse molecular architectures. mdpi.comresearchgate.net
Heck Reaction: This reaction is most efficient with activated alkenes, such as acrylates, styrenes, and acrylonitrile, due to both electronic and steric factors that favor arylation at the terminal position. thieme-connect.de Less activated or electron-rich olefins can also be used, though they may require more specialized catalyst systems or harsher conditions. nih.gov
Sonogashira Reaction: A broad spectrum of terminal alkynes, including arylacetylenes, alkylacetylenes, and propargyl alcohols, can be successfully coupled. nih.gov The reaction generally proceeds well with both electron-rich and electron-poor aryl bromides. nih.gov
Negishi Reaction: Organozinc reagents are powerful nucleophiles that can be prepared from a wide variety of organic halides. The Negishi reaction allows for the coupling of aryl, vinyl, allyl, alkyl, and benzyl (B1604629) zinc reagents. wikipedia.org The high reactivity of the organozinc component often allows for milder reaction conditions compared to other methods.
A general limitation across these reactions can be steric hindrance. If the incoming nucleophile or the ortho positions of the aryl bromide are heavily substituted, the reaction rates may decrease. However, the (ethoxy)dimethylsilyl group at the para position exerts minimal steric influence on the reaction center.
Nucleophilic aromatic substitution (SNA_r) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical S_NAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov
For this compound, this reaction is generally disfavored under standard conditions. The S_NAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the bromine atom). nih.gov These groups are necessary to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate. Since the (ethoxy)dimethylsilyl group is not a strong electron-withdrawing group in this context, the aryl ring is not sufficiently "activated" for classical S_NAr. Consequently, forcing conditions such as high temperatures, high pressures, or the use of extremely strong nucleophiles would be required, which could lead to side reactions or decomposition. Alternative pathways, such as those involving benzyne (B1209423) intermediates or radical mechanisms, may be possible but are not the typical route for this class of substrate. nih.gov
The aryl bromide functionality is readily converted into highly reactive organometallic reagents, which are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Formation: The reaction of this compound with magnesium metal, typically in the form of turnings, in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O), yields the corresponding Grignard reagent, (4-(ethoxydimethylsilyl)phenyl)magnesium bromide. prepchem.comwikipedia.org The reaction can be initiated using activating agents such as a small crystal of iodine or 1,2-dibromoethane. wikipedia.org The ethoxysilane (B94302) functionality is generally tolerant of the conditions used for Grignard formation, allowing for the selective creation of this powerful carbon nucleophile. gelest.com
Directed Lithiation: The most common method for forming an aryllithium species from an aryl bromide is through halogen-metal exchange. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an ethereal solvent at low temperatures (e.g., -78 °C). This reaction is usually fast and efficient, providing the (4-(ethoxydimethylsilyl)phenyl)lithium reagent, which can then be intercepted by a wide variety of electrophiles.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Reactions of the Ethoxy Group at Silicon
The ethoxy group attached to the silicon atom represents a second site of reactivity in the molecule. The silicon-oxygen (Si-O) bond is susceptible to cleavage under various conditions, a reactivity that can be exploited for further synthetic transformations.
The ethoxy group is less reactive than a silicon-halide bond, such as Si-Cl, but more labile than a silicon-carbon bond. gelest.com This difference in reactivity allows for selective manipulation of the molecule. For instance, cross-coupling or organometallic formation at the C-Br bond can typically be performed without affecting the Si-OEt group. gelest.com
Reactions involving the ethoxy group primarily include:
Hydrolysis: Under either acidic or basic aqueous conditions, the ethoxy group can be hydrolyzed to a silanol (B1196071) group (-Si-OH). This resulting silanol is often an intermediate that can undergo self-condensation with another silanol molecule to form a stable disiloxane (B77578) bridge (-Si-O-Si-). This reaction is fundamental to the formation of silicone polymers and materials.
Cleavage by Nucleophiles: Strong nucleophiles can cleave the Si-O bond. For example, fluoride ions (from sources like tetrabutylammonium (B224687) fluoride, TBAF) are particularly effective at cleaving silicon-oxygen bonds to generate silanols or other derivatives.
The controlled cleavage of the ethoxy group provides a pathway to generate silanols, siloxanes, or to introduce other functional groups at the silicon center, further expanding the synthetic utility of this compound.
Hydrolysis and Condensation Reactions Leading to Siloxane Oligomers and Polymers
The ethoxy group in this compound is susceptible to hydrolysis, a reaction that replaces the ethoxy group with a hydroxyl group to form a silanol. mdpi.comlibretexts.org This initial hydrolysis step is often the precursor to condensation reactions, where the newly formed silanols react with each other or with unreacted ethoxysilanes to form siloxane bridges (Si-O-Si). mdpi.comlibretexts.org This process can continue, leading to the formation of siloxane oligomers and polymers.
Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH mdpi.com
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O mdpi.com
Alcohol-producing condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH mdpi.com
The kinetics of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts. mdpi.com In acidic conditions, the alkoxide is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. mdpi.com In basic media, a nucleophilic hydroxyl ion attacks the silicon atom. mdpi.com
The structure of the resulting polysiloxanes can be controlled by the reaction conditions. For instance, gradual addition of water to a related dichlorosilane (B8785471) can lead to the formation of linear polymers. libretexts.org
Transesterification Reactions with Other Alcohols
Transesterification offers a pathway to modify the alkoxy group of this compound. This reaction involves the exchange of the ethoxy group with a different alkoxy group by reacting the silane (B1218182) with another alcohol in the presence of a catalyst.
The general equation for this process is: ≡Si-OEt + R'OH ⇌ ≡Si-OR' + EtOH
This reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the relative boiling points of the alcohols, allowing for the removal of ethanol to drive the reaction to completion.
Cleavage of the Si-O-C Linkage
The silicon-oxygen-carbon linkage in alkoxysilanes can be cleaved under various conditions. This cleavage is a key step in many of their synthetic applications. The presence of nearby functional groups can significantly influence the rate of Si-O bond cleavage. nih.gov For instance, tethered functional groups can accelerate hydrolytic cleavage through internal hydrogen-bond catalysis. nih.gov
Acid-catalyzed cleavage is a common method, where protonation of the oxygen atom makes the silicon more susceptible to nucleophilic attack. researchgate.netscribd.com Theoretical studies have shown that protonation of the siloxane oxygen is a key factor in reducing the energy barrier for this reaction. researchgate.net
Reactions at the Silicon Center
The silicon atom in this compound is a key site for chemical transformations, enabling the formation of new silicon-carbon and silicon-heteroatom bonds.
Nucleophilic Attack and Substitution at Silicon
The silicon atom in this compound is electrophilic and can be attacked by nucleophiles, leading to substitution reactions. This reactivity is a cornerstone of organosilicon chemistry. Unlike carbon, silicon can more readily accommodate a five-coordinate intermediate or transition state due to its larger size and the availability of d-orbitals. libretexts.orgresearchgate.net
A common example is the reaction with organometallic reagents, such as Grignard or organolithium reagents, to form new silicon-carbon bonds.
Electrophilic Cleavage of Si-C and Si-O Bonds
The silicon-carbon and silicon-oxygen bonds in organosilanes can be cleaved by electrophiles. The Si-C(aryl) bond in compounds like this compound can be susceptible to cleavage under certain conditions. For instance, arylsilanes have been shown to undergo facile C-Si bond cleavage in supercritical water. oup.com The addition of acids can promote this cleavage. oup.com
The Si-O bond can also be cleaved by electrophiles. The mechanism often involves coordination of the electrophile to the oxygen atom, followed by nucleophilic attack at the silicon center.
Studies on Regioselectivity and Stereoselectivity in Derivatizations
The presence of multiple reactive sites in this compound—the C-Br bond, the Si-O bond, and the Si-C bonds—raises the question of regioselectivity in its derivatization reactions. The choice of reagents and reaction conditions can direct the transformation to a specific site.
For example, in reactions involving electrophiles, there can be competition between cleavage of the Si-C(aryl) bond and the Si-C(methyl) bonds. Studies on related methyl(4-tolyl)metal derivatives have shown that the nature of the metal and the electrophile can determine which bond is preferentially cleaved. rsc.org
While this compound itself is achiral, stereoselectivity can become a factor in reactions of more complex, chiral organosilanes. The stereochemical outcome of nucleophilic substitution at silicon is a well-studied area, with reactions often proceeding with either retention or inversion of configuration at the silicon center, depending on the nature of the leaving group, the nucleophile, and the reaction conditions.
Mechanistic Investigations of Reactions Involving 4 Bromophenyl Ethoxy Dimethylsilane
Elucidation of Reaction Pathways and Catalytic Cycles
The most probable reaction pathway for (4-Bromophenyl)(ethoxy)dimethylsilane is the Hiyama cross-coupling reaction. This palladium-catalyzed process involves the coupling of an organosilane with an organic halide. In a typical Hiyama coupling, the catalytic cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org
Catalytic Cycle of the Hiyama Coupling:
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, an aryl halide partner for the silane) to a palladium(0) complex. This step forms a palladium(II) intermediate.
Transmetalation: This is a critical step where the organic group from the silicon atom is transferred to the palladium(II) center. For arylethoxysilanes like this compound, this step typically requires activation. An activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, coordinates to the silicon atom, forming a hypervalent silicate (B1173343). This pentacoordinate silicon species is more nucleophilic and facilitates the transfer of the 4-bromophenyl group to the palladium center, displacing the halide. organic-chemistry.org The formation of a Pd-O bond with the silanolate, generated in situ, is often considered a key part of this process. wikipedia.org
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. core.ac.uk
A variation of this is the Hiyama-Denmark coupling, which utilizes organosilanols and can proceed without a fluoride activator, often employing a Brønsted base. wikipedia.org Given that this compound can hydrolyze to the corresponding silanol (B1196071), this pathway is also highly relevant.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is key to substantiating any proposed reaction mechanism. For the Hiyama coupling of an arylethoxysilane, several key intermediates are proposed:
Palladium(II) Oxidative Addition Complex: Following the reaction of the palladium(0) catalyst with an aryl halide, a square planar palladium(II) species is formed. These are often stable enough to be characterized by spectroscopic methods like NMR.
Pentacoordinate Silicate: The activation of the ethoxysilane (B94302) by a fluoride ion or base generates a pentacoordinate silicate intermediate. While highly reactive, these species have been observed and studied in related systems. organic-chemistry.orgcore.ac.uk
Palladium(II) Transmetalation Intermediate: The species formed after the transfer of the aryl group from silicon to palladium is a diorganopalladium(II) complex. Mechanistic studies on related aryldimethylsilanolates have suggested the involvement of an 8-Si-4 arylpalladium(II) silanolate intermediate in a thermal transmetalation pathway. nih.gov
Direct observation of these intermediates for this compound would require specific experimental studies, such as low-temperature NMR or in-situ mass spectrometry, which are not currently available in the public literature.
Kinetic Studies of Key Transformation Steps and Rate-Determining Steps
Kinetic studies are essential for determining the rate of a reaction and identifying the slowest step, known as the rate-determining step (RDS). For Hiyama couplings, the RDS can vary depending on the specific substrates, catalyst, and reaction conditions.
In many instances of the Hiyama coupling, transmetalation is considered the rate-determining step. nih.gov This is particularly true when a stable palladium(II) oxidative addition complex is formed, and the subsequent transfer of the organic group from the relatively unreactive silicon atom is slow. The necessity of an activator for the silane (B1218182) points to the high energy barrier of this step.
However, in some cases, especially with less reactive aryl halides, the initial oxidative addition can be the RDS. Kinetic studies on related palladium-catalyzed cross-coupling reactions have shown a first-order dependence on the concentration of the aryl halide, consistent with oxidative addition being rate-limiting.
For the Hiyama-Denmark variant, kinetic analyses have indicated that the reaction has a first-order dependence on the concentration of the silanolate, suggesting that the formation of the key Pd-O bond during the transmetalation is the rate-limiting event. wikipedia.org
A hypothetical kinetic study on the coupling of this compound could involve systematically varying the concentrations of the reactants and catalyst to determine the reaction order with respect to each component.
Table 1: Hypothetical Kinetic Data for a Hiyama Coupling
| Experiment | [this compound] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | k |
| 2 | 0.2 | 0.1 | 1 | 2k |
| 3 | 0.1 | 0.2 | 1 | 2k |
| 4 | 0.1 | 0.1 | 2 | 2k |
This table is illustrative and does not represent actual experimental data.
Application of Hammett Plots and Other Linear Free Energy Relationships
Linear free energy relationships (LFERs), most notably the Hammett equation, are powerful tools for probing reaction mechanisms. By correlating the reaction rates or equilibrium constants of a series of substituted substrates with a set of substituent constants (σ), one can infer changes in charge distribution during the rate-determining step.
A Hammett study for the Hiyama coupling of a series of para-substituted phenylethoxysilanes (with the 4-bromophenyl group as the coupling partner) would involve plotting the logarithm of the relative reaction rates (log(k/k₀)) against the Hammett substituent constant (σ) for the para-substituent on the phenylethoxysilane.
The sign and magnitude of the reaction constant (ρ, the slope of the Hammett plot) provide mechanistic information:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This would suggest that there is a buildup of negative charge or a decrease in positive charge at the reaction center in the transition state of the rate-determining step. For the transmetalation step, this could imply that the nucleophilicity of the silicon center is not the dominant factor in the RDS.
A negative ρ value signifies that the reaction is favored by electron-donating groups. This would suggest a buildup of positive charge or a decrease in negative charge in the transition state. If transmetalation were the RDS, a negative ρ value might be expected, as electron-donating groups would increase the nucleophilicity of the aryl group being transferred.
In a related iron-catalyzed hydrosilylation of substituted diarylacetylenes, a small positive ρ value of +0.289 was observed, suggesting a slight buildup of negative charge on the alkyne in the transition state. researchgate.net While a different reaction, it demonstrates the application of Hammett analysis to organosilane reactivity.
Table 2: Hypothetical Hammett Data for a Hiyama Coupling of Substituted Phenylethoxysilanes
| Substituent (X) on Phenyl-ethoxysilane | σₚ | log(kₓ/kₙ) |
| -OCH₃ | -0.27 | -0.3 |
| -CH₃ | -0.17 | -0.15 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.25 |
| -NO₂ | 0.78 | 0.8 |
This table is illustrative and does not represent actual experimental data.
A plot of this hypothetical data would yield a positive slope, suggesting a positive ρ value and providing insight into the electronic demands of the rate-determining step for this class of reactions.
Spectroscopic and Structural Characterization Methodologies for 4 Bromophenyl Ethoxy Dimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of (4-Bromophenyl)(ethoxy)dimethylsilane in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.
¹H, ¹³C, and ²⁹Si NMR for Molecular Structure Elucidation
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment, connectivity, and number of different types of atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The 4-bromophenyl group typically presents as a complex signal pattern in the aromatic region (approximately 7.40-7.60 ppm). The protons on the ethoxy group are anticipated to appear as a quartet for the methylene (B1212753) (-OCH₂-) group (around 3.7 ppm) and a triplet for the methyl (-CH₃) group (around 1.2 ppm), with coupling between them. The six protons of the two methyl groups attached directly to the silicon atom are expected to produce a sharp singlet in the upfield region (around 0.4-0.6 ppm). rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The brominated aromatic ring will show four distinct signals. The carbon atom bonded to bromine (C-Br) is expected around 124 ppm, while the carbon atom bonded to the silicon (C-Si) would be near 137 ppm. The other two aromatic carbons would appear at approximately 131 and 135 ppm. rsc.org The ethoxy group carbons would resonate at around 58 ppm (-OCH₂) and 18 ppm (-CH₃). The silicon-methyl carbons are expected to have a chemical shift in the upfield region, typically around -2.0 to -3.0 ppm. rsc.org
²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for organosilicon compounds. For this compound, the ²⁹Si chemical shift is predicted to be in the range of -7 to -8 ppm, which is characteristic for this type of substitution pattern on the silicon atom. rsc.orgresearchgate.net
Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-(CH₃)₂ | 0.4 - 0.6 | Singlet |
| O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | |
| O-CH₂-CH₃ | 3.6 - 3.8 | Quartet | |
| Aromatic CH | 7.40 - 7.60 | Multiplet | |
| ¹³C | Si-CH₃ | -3.0 - -2.0 | Quartet |
| O-CH₂-CH₃ | 18.0 - 19.0 | Quartet | |
| O-CH₂-CH₃ | 58.0 - 59.0 | Triplet | |
| Aromatic C-Br | ~124.0 | Singlet | |
| Aromatic CH | ~131.0, ~135.0 | Doublet | |
| Aromatic C-Si | ~137.0 | Singlet | |
| ²⁹Si | Si | -8.0 - -7.0 | Singlet |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D NMR and for unambiguously establishing the connectivity of the molecular framework. bas.bg
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their direct connection. It would also show correlations between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.net It allows for the definitive assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For instance, the singlet at ~0.5 ppm would correlate with the carbon signal at ~-2.5 ppm, confirming the Si-CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings), which is invaluable for piecing together the molecular skeleton. bas.bg Key expected correlations include:
Correlations from the Si-CH₃ protons to the aromatic C-Si carbon and the ethoxy O-CH₂ carbon.
Correlations from the ethoxy methylene protons to the ethoxy methyl carbon and the silicon atom (if a ²⁹Si-HMBC is performed).
Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | -OCH₂- protons | -CH₃ protons of ethoxy | Confirms ethoxy fragment connectivity |
| HSQC | Si-CH₃ protons | Si-CH₃ carbons | Assigns the Si-CH₃ C-H one-bond correlation |
| HSQC | Aromatic protons | Aromatic carbons | Assigns the aromatic C-H one-bond correlations |
| HMBC | Si-CH₃ protons | Aromatic C-Si, O-CH₂ carbon | Connects dimethylsilyl group to the phenyl ring and ethoxy group |
| HMBC | Aromatic protons | Quaternary aromatic carbons (C-Br, C-Si) | Confirms substitution pattern on the aromatic ring |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups. researchgate.net
Aromatic Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the para-disubstituted benzene (B151609) ring is expected around 820-800 cm⁻¹.
Alkyl Groups: The C-H stretching vibrations of the methyl and ethoxy groups are expected in the 2975-2850 cm⁻¹ range.
Si-O-C Linkage: The asymmetric Si-O-C stretching vibration is a strong and characteristic band, typically observed in the 1100-1080 cm⁻¹ region.
Si-C Bond: The Si-C stretching vibrations associated with the Si-CH₃ groups are expected around 840 cm⁻¹ and 780 cm⁻¹.
C-Br Bond: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2975 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Si-O-C | Asymmetric Stretch | 1100 - 1080 |
| Aromatic C-H | Out-of-plane bend (p-sub) | 820 - 800 |
| Si-C | Stretch | 840, 780 |
| C-Br | Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, which is a powerful diagnostic tool.
The calculated exact mass for the molecular ion of C₁₀H₁₅BrOSi can be used to confirm its identity. Common fragmentation pathways for such compounds include the loss of an ethoxy radical (•OCH₂CH₃), a methyl radical (•CH₃), or the entire bromophenyl group.
Table 4: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) for ⁷⁹Br Isotope | Calculated Exact Mass (m/z) for ⁸¹Br Isotope |
| [M]⁺ | [C₁₀H₁₅BrOSi]⁺ | 258.0102 | 260.0082 |
| [M-CH₃]⁺ | [C₉H₁₂BrOSi]⁺ | 242.9946 | 244.9925 |
| [M-OCH₂CH₃]⁺ | [C₈H₁₀BrSi]⁺ | 212.9813 | 214.9792 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of volatile compounds like this compound. libretexts.orgchemrxiv.org The analysis of the fragmentation pattern provides a molecular fingerprint, allowing for the confirmation of the compound's structure. While specific experimental mass spectra for this compound are not widely published, a predicted fragmentation pattern can be deduced based on the established principles of mass spectrometry for related organosilanes, aryl halides, and ethers. docbrown.infoyoutube.comyoutube.com
Upon electron ionization at a typical energy of 70 eV, the this compound molecule will form a molecular ion (M⁺•). libretexts.org Due to the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺• and [M+2]⁺•) with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. docbrown.infoyoutube.com
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond between the silicon atom and the phenyl ring is a probable fragmentation route. This would result in the loss of a bromophenyl radical and the formation of a dimethyl(ethoxy)silyl cation. Conversely, cleavage of a methyl group from the silicon atom would lead to a [M-15]⁺ ion, which is a common fragmentation for dimethylsilyl compounds.
Cleavage of the Ethoxy Group: The bond between the silicon and the oxygen of the ethoxy group may cleave, leading to the loss of an ethoxy radical (•OCH₂CH₃) and the formation of a (4-bromophenyl)dimethylsilyl cation. Alternatively, the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement process from the ethoxy group is a known fragmentation pathway for ethoxy-substituted compounds, which would result in a hydroxyl-substituted silyl (B83357) cation. bohrium.com
Aryl Halide Fragmentation: The carbon-bromine bond on the phenyl ring can undergo cleavage, leading to the loss of a bromine radical (•Br). This would result in a peak at [M-79]⁺ and [M-81]⁺. docbrown.info
Rearrangement Reactions: Intramolecular rearrangements can also occur. For instance, a McLafferty-type rearrangement is a possibility in silyl ethers, which could lead to more complex fragmentation patterns. nih.gov
The relative abundances of these fragment ions will depend on their stability. Cations stabilized by resonance, such as those containing the phenyl group, or those with charge delocalization, are generally more abundant. The presence of the characteristic isotopic pattern of bromine in any fragment containing the bromophenyl group is a key diagnostic feature in the mass spectrum. youtube.com
Predicted Mass Spectrum Fragmentation Data for this compound
| Predicted Fragment Ion | m/z (for ⁷⁹Br) | Proposed Neutral Loss | Fragmentation Pathway |
| [C₈H₁₁BrOSi]⁺• (Molecular Ion) | 246 | - | Ionization |
| [C₈H₁₁⁸¹BrOSi]⁺• (Molecular Ion) | 248 | - | Ionization |
| [C₇H₈BrOSi]⁺ | 231 | •CH₃ | Alpha-cleavage |
| [C₆H₅BrSi]⁺ | 214 | •OCH₂CH₃ | Cleavage of ethoxy group |
| [C₈H₁₁OSi]⁺ | 167 | •Br | Cleavage of C-Br bond |
| [C₂H₅OSi(CH₃)₂]⁺ | 105 | •C₆H₄Br | Cleavage of Si-phenyl bond |
This table is based on predicted fragmentation patterns and the most abundant isotope of bromine (⁷⁹Br) for simplicity. The actual spectrum would show corresponding peaks for the ⁸¹Br isotope.
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncsu.eduuq.edu.auwikipedia.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of a molecule. excillum.com
For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis presents a challenge. researchgate.net The crystallization of liquids often requires specialized techniques such as in-situ cryo-crystallization, where the sample is frozen on the diffractometer to form a single crystal. researchgate.net
To date, there are no publicly available reports of a single-crystal X-ray structure for this compound. However, studies on related aryl-substituted alkoxysilanes have shown that these molecules can form ordered crystalline structures. acs.org In the solid state, the molecular packing would likely be influenced by weak intermolecular forces such as van der Waals interactions and potentially dipole-dipole interactions arising from the polar C-Br and Si-O bonds. Pi-stacking interactions between the bromophenyl rings of adjacent molecules might also play a role in the crystal packing. acs.org
Should a crystal structure be determined, it would provide precise measurements of the following structural parameters:
Si-C(aryl), Si-C(methyl), and Si-O bond lengths and angles: These would provide insight into the geometry around the silicon center.
Conformation of the ethoxy group: The torsion angles would define the orientation of the ethyl group relative to the rest of the molecule.
Planarity of the phenyl ring: Confirmation of the aromatic ring's geometry.
Intermolecular contacts: Details of how the molecules pack together in the crystal lattice.
The determination of the crystal structure of this compound or its derivatives would be a valuable contribution to the structural chemistry of organosilicon compounds.
Applications in Advanced Organic Synthesis
A Versatile Precursor for Diverse Aryl-Substituted Organosilicon Compounds
(4-Bromophenyl)(ethoxy)dimethylsilane serves as a readily accessible starting material for the synthesis of a variety of aryl-substituted organosilicon compounds. The ethoxy group can be easily hydrolyzed to the corresponding silanol (B1196071), (4-bromophenyl)dimethylsilanol, which is a key intermediate. researchgate.net These silanols are generally more stable and easier to handle than the corresponding chlorosilanes. researchgate.net
The transformation of this compound into other functionalized silanes can be achieved through nucleophilic substitution at the silicon center. This allows for the introduction of a wide array of functional groups, leading to a diverse library of organosilicon reagents.
Table 1: Examples of Aryl-Substituted Organosilicon Compounds Derived from this compound
| Precursor Compound | Reaction | Product Compound |
| This compound | Hydrolysis | (4-Bromophenyl)dimethylsilanol |
| This compound | Aminolysis | (4-Bromophenyl)(amino)dimethylsilane |
| This compound | Reaction with Grignard Reagents | (4-Bromophenyl)alkyldimethylsilane |
Role in the Construction of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds via Cross-Coupling
The presence of the 4-bromophenyl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The compound, often after in-situ or explicit conversion to its corresponding boronic acid or ester, can readily participate in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl boronic acids to form biaryl structures. mdpi.comnih.govresearchgate.netmdpi.comtcichemicals.com This is a powerful method for constructing complex molecular frameworks found in many pharmaceuticals and materials.
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is particularly useful for the synthesis of substituted alkenes and has been widely applied in the synthesis of natural products and complex organic molecules.
Sonogashira Coupling: For the construction of carbon-carbon triple bonds, the Sonogashira coupling is employed. This compound can be coupled with terminal alkynes in the presence of palladium and copper catalysts to yield aryl-alkyne derivatives. wikipedia.orgresearchgate.netorganic-chemistry.orggelest.comresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions with (4-Bromophenyl)-based Substrates
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene | C-C | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
Utilization in Directed Metalation and Remote Functionalization Strategies
The silicon-containing moiety in this compound and its derivatives can influence the regioselectivity of metalation reactions. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. uwindsor.cawikipedia.orgunblog.frbaranlab.orgharvard.edu While the ethoxy group itself is not a strong directing group, conversion to a more coordinating group or the presence of other directing groups on the aromatic ring can enable selective deprotonation at the position ortho to the silyl (B83357) group. This allows for the introduction of a variety of electrophiles in a highly controlled manner.
Furthermore, the silyl group can be utilized in remote functionalization strategies. Although less common, the electronic effects of the silyl group can influence the reactivity of other positions on the aromatic ring, enabling functionalization at sites that are not directly adjacent to it.
Building Block for Complex Polycyclic and Heterocyclic Molecular Architectures
The dual reactivity of this compound, with its bromo- and silyl- functionalities, makes it a valuable building block for the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. researchgate.netrsc.orgunh.edunih.govsioc-journal.cn
The bromo-group allows for the introduction of this fragment into larger systems via cross-coupling reactions. Subsequent transformations involving the silyl group, or further functionalization of the aromatic ring, can then be used to construct the final polycyclic or heterocyclic scaffold. For instance, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused ring systems.
Applications as a Silicon-Based Protecting Group Precursor (e.g., for alcohols and amines)
The ethoxydimethylsilyl group can serve as a precursor for the formation of a dimethylsilyl ether protecting group for alcohols and phenols. organic-chemistry.orgsioc-journal.cnscirp.orggoogle.comreddit.comhighfine.com The reaction of this compound with an alcohol or phenol, typically in the presence of a catalyst, would yield the corresponding silyl ether. The stability of the resulting silyl ether can be tuned by the electronic nature of the aryl substituent.
Applications in Materials Science and Polymer Chemistry
Precursor for the Synthesis of Novel Silicon-Containing Polymers and Copolymers (e.g., Polysiloxanes, Silsesquioxanes)
General synthetic routes for polysiloxanes and silsesquioxanes often involve the hydrolysis and condensation of functionalized silanes. The presence of the reactive ethoxy group in (4-Bromophenyl)(ethoxy)dimethylsilane suggests it could theoretically undergo hydrolysis to form a reactive silanol (B1196071) intermediate. This intermediate could then co-polymerize with other silane (B1218182) monomers to form polysiloxanes. The bromophenyl group could then be further functionalized post-polymerization to introduce other desired properties. However, specific examples or detailed studies of this process using this compound as a starting monomer were not found.
Integration into Hybrid Organic-Inorganic Materials for Enhanced Properties
Hybrid organic-inorganic materials often leverage the distinct properties of both components. The organic bromophenyl group could offer functionalities such as aromaticity and a site for further chemical modification, while the inorganic dimethylsilane (B7800572) component provides a silicon-based backbone. In theory, this compound could be incorporated into such hybrid structures. The bromo-substituent could, for instance, be used in cross-coupling reactions to attach other organic moieties. Despite this potential, specific research detailing the integration of this particular compound into hybrid materials and the resulting property enhancements remains elusive.
Role in the Development of Advanced Electronic Materials (e.g., for Perovskite Solar Cells, Organic Light-Emitting Diodes)
The development of advanced electronic materials, including components for perovskite solar cells and organic light-emitting diodes (OLEDs), often involves the use of specialized organosilicon compounds. These can be used to form charge transport layers, interfacial modification layers, or as part of the active material itself. The bromophenyl moiety is a common structural motif in materials for organic electronics. However, no specific data or research was found that details the use of this compound in the fabrication of perovskite solar cells or OLEDs.
Surface Modification and Coating Applications for Substrate Functionalization
Alkoxysilanes are widely used for surface modification due to their ability to react with hydroxyl groups present on the surface of many substrates, forming stable siloxane bonds. The ethoxy group in this compound would allow it to anchor to surfaces. The exposed bromophenyl group could then be used to alter the surface properties (e.g., hydrophobicity, reactivity) or to serve as a handle for the subsequent attachment of other molecules. While this is a plausible application, no specific studies demonstrating the use of this compound for substrate functionalization were identified.
Computational and Theoretical Studies of 4 Bromophenyl Ethoxy Dimethylsilane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of (4-Bromophenyl)(ethoxy)dimethylsilane. These calculations, based on the principles of quantum mechanics, can determine various molecular properties, including orbital energies, electron density distribution, and molecular geometry. For phenylsilanes, the electronic structure is largely determined by the energy levels of the phenyl ligands, which are weakly perturbed by interactions with the valence atomic orbitals of the silicon atom pleiades.online.
The presence of a bromine atom on the phenyl ring introduces specific electronic effects. The high electronegativity of bromine leads to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect), while its lone pairs can donate electron density back to the ring via pi-conjugation (mesomeric effect). Quantum chemical calculations can quantify these competing effects and predict their influence on the molecule's reactivity. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate the molecule's susceptibility to electrophilic attack, while the LUMO's characteristics suggest its reactivity towards nucleophiles. In brominated aromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO can be associated with the C-Br bond, suggesting potential sites for nucleophilic attack or reductive cleavage mdpi.com.
Furthermore, these calculations can predict various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which provide a quantitative measure of the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a widely used method for studying organosilicon compounds due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, DFT can be used to calculate:
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H, 13C, and 29Si NMR chemical shifts can aid in the interpretation of experimental spectra and the assignment of peaks to specific atoms within the molecule.
Infrared (IR) Vibrational Frequencies: DFT can compute the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. This allows for the identification of characteristic functional groups and the analysis of bonding within the molecule.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.
The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculation.
Table 1: Representative Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value |
| 29Si NMR Chemical Shift (ppm) | -5 to -15 |
| C-Br Stretching Frequency (cm-1) | 500 - 600 |
| Si-O Stretching Frequency (cm-1) | 1050 - 1100 |
| λmax (nm) | ~230 |
Note: These values are illustrative and based on typical ranges for similar compounds. Actual values would require specific DFT calculations.
Investigation of Reaction Energetics and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving alkoxysilanes. acs.org It can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. This information allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, DFT studies could elucidate the mechanisms of key reactions such as:
Hydrolysis and Condensation: The sol-gel process, which involves the hydrolysis of the ethoxy group followed by condensation to form siloxane bonds, can be modeled to understand the influence of the bromophenyl group on the reaction rates. nih.gov
Nucleophilic Substitution at Silicon: Reactions involving the displacement of the ethoxy group or the bromine atom can be investigated to predict the most likely reaction pathways and the structure of the transition states.
By mapping the potential energy surface, researchers can identify the lowest energy pathways for chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions. tandfonline.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This technique is particularly useful for understanding the behavior of molecules in the liquid phase or in solution.
For this compound, MD simulations could be applied to:
Conformational Analysis: Determine the preferred conformations of the molecule and the energy barriers between them. This is important for understanding how the molecule's shape influences its properties and reactivity.
Intermolecular Interactions: Simulate the interactions between multiple molecules to understand how they pack in the condensed phase and to predict properties such as density and viscosity. MD simulations are also valuable for studying the interaction of silanes with surfaces, which is relevant to their application as coupling agents and in surface modification. tandfonline.comacs.org
While no specific MD studies on this compound have been reported, the methodology has been successfully applied to a wide range of organosilanes. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.
For a series of related silane (B1218182) compounds, a QSPR model could be developed to predict properties such as:
Boiling point
Viscosity
Refractive index
Reactivity in a specific chemical transformation
The molecular descriptors used in QSPR models can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the process of materials discovery and design. The development of such models for organosilanes is an active area of research.
Future Directions and Emerging Research Areas
Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, aiming for processes that are more efficient, less hazardous, and environmentally benign. For (4-Bromophenyl)(ethoxy)dimethylsilane, this translates to developing sustainable methods for both its synthesis and its subsequent chemical transformations.
Traditional syntheses of organosilanes can involve energy-intensive processes and the use of hazardous reagents. chemrxiv.orgnih.gov A key area of future research will be the development of greener synthetic routes. This includes the exploration of biocatalysis, where enzymes are used to mediate chemical reactions with high selectivity and under mild conditions. chemrxiv.orgnih.gov While biocatalytic methods for organosilicon chemistry are still emerging, they hold the potential for more sustainable production of functionalized silanes like this compound. chemrxiv.orgnih.gov Another promising avenue is the use of alternative, greener solvents, such as ionic liquids, which can offer unique reactivity and easier product separation. nih.govacs.orgmdpi.comacs.org Research into solvent-free reaction conditions and energy-efficient activation methods, such as photochemical oxidation, will also be crucial. mdpi.com
The transformations of this compound are also a focus for green chemistry innovation. The development of catalytic systems that minimize waste and maximize atom economy is a primary goal. For instance, utilizing readily available and non-toxic reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in palladium-mediated reactions represents a move towards more environmentally friendly processes. msu.edu
Table 1: Potential Green Chemistry Approaches for this compound
| Approach | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., P450 monooxygenases) to catalyze synthesis or functionalization. chemrxiv.orgnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Ionic Liquids | Employment as alternative reaction media. nih.govacs.orgmdpi.comacs.org | Enhanced reaction rates, potential for catalyst recycling, low volatility. |
| Photocatalysis | Utilization of light to drive chemical reactions, potentially with metal-free catalysts. mdpi.com | Energy efficiency, access to unique reaction pathways. |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Reduced solvent waste, simplified purification. |
| Alternative Reducing Agents | Using environmentally benign reagents like PMHS for transformations. msu.edu | Lower toxicity, cost-effectiveness. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The reactivity of the carbon-bromine and silicon-ethoxy bonds in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance the efficiency and selectivity of these transformations.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are well-established for aryl halides. nih.govresearchgate.netrsc.orgyoutube.comrsc.orgyoutube.com However, the development of next-generation palladium catalysts with higher turnover numbers and the ability to function at very low catalyst loadings (ppm levels) is a key trend. youtube.com This not only reduces costs but also minimizes palladium contamination in the final products. Furthermore, exploring catalysis in aqueous micellar systems presents a greener alternative to traditional organic solvents. youtube.com
Beyond palladium, other transition metals like rhodium and nickel are being explored for the functionalization of arylsilanes. organic-chemistry.orgacs.org Rhodium catalysts have shown unique reactivity in the cross-coupling of organozinc compounds with alkyl halides to form benzylsilanes. organic-chemistry.org Nickel catalysis offers a cost-effective alternative to palladium for various cross-coupling reactions. The use of co-catalysts, such as cobalt phthalocyanine (B1677752) with nickel, can enable novel reaction pathways. google.com
A significant emerging area is organocatalysis, which avoids the use of metals altogether. nih.govyoutube.com Chiral Brønsted acids, for example, have been used for the atroposelective synthesis of biaryl siloxanes, demonstrating the potential for organocatalysis to achieve high levels of stereocontrol in organosilane chemistry. nih.gov
Table 2: Emerging Catalytic Systems for Transformations of this compound
| Catalyst Type | Example Reaction | Potential Advantages |
|---|---|---|
| Next-Generation Palladium | Suzuki-Miyaura, Sonogashira, Heck couplings. nih.govresearchgate.netrsc.orgyoutube.comrsc.orgyoutube.com | Lower catalyst loadings, higher efficiency, aqueous reaction media. youtube.com |
| Rhodium Catalysis | Cross-coupling with organozinc reagents. organic-chemistry.org | Alternative reactivity and selectivity to palladium. |
| Nickel Catalysis | Cross-electrophile coupling. google.com | Cost-effective, potential for unique transformations. |
| Organocatalysis | Asymmetric Si-C bond functionalization. nih.gov | Metal-free, potential for high stereoselectivity. |
Expansion of Applications in Emerging Fields such as Nanomaterials and Smart Materials
The bifunctional nature of this compound makes it a highly attractive molecule for surface modification and the creation of advanced materials. The ethoxy group can be hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surface of inorganic materials like silica (B1680970) or metal oxides, forming stable Si-O-metal bonds. researchgate.net The bromophenyl group, on the other hand, provides a reactive handle for further functionalization.
A significant future application lies in the surface functionalization of nanoparticles. mdpi.com By grafting this compound onto nanoparticles, their surface properties can be tailored for specific applications. The bromo- group can then be used as an anchor point for attaching other molecules, such as polymers, biomolecules, or catalysts. This could lead to the development of novel drug delivery systems, advanced sensors, and new catalytic materials. For instance, new magnetic aromatic organo-silane star polymers have been designed for hyperthermia applications. bohrium.com
The development of "smart" or stimuli-responsive materials is another exciting frontier. mdpi.com Organosilane-based materials can be designed to change their properties in response to external stimuli such as pH, temperature, or light. mdpi.com The covalent integration of this compound into polymer structures, for example, could lead to materials with tunable mechanical, optical, or electronic properties. Silane-functionalized metal-organic frameworks (MOFs) are also being explored for stimuli-responsive drug delivery. acs.orgnih.gov The ability to create hyperbranched polymers with silane (B1218182) functionalities opens up possibilities for new adhesives, coatings, and sensor technologies. nih.gov
Table 3: Potential Applications in Nanomaterials and Smart Materials
| Application Area | Description | Key Feature of this compound |
|---|---|---|
| Nanoparticle Functionalization | Modifying the surface of nanoparticles to tailor their properties. mdpi.com | The ethoxy group allows for covalent attachment to oxide surfaces. |
| Drug Delivery Systems | Creating targeted and controlled-release drug carriers. acs.orgnih.gov | The bromophenyl group can be functionalized with targeting ligands or drugs. |
| Stimuli-Responsive Polymers | Polymers that change properties in response to external signals. mdpi.com | Integration into polymer backbones can impart responsiveness. |
| Hyperbranched Polymers | Highly branched macromolecules with unique properties. nih.gov | Can act as a core or branching unit in polymer synthesis. |
| Advanced Coatings | Developing surfaces with specific functionalities (e.g., hydrophobic, anti-fouling). | The combination of organic and inorganic character allows for versatile surface modification. |
Integration with Flow Chemistry and High-Throughput Experimentation Methodologies
To accelerate the discovery and optimization of reactions and materials involving this compound, modern high-throughput and automated synthesis techniques are becoming indispensable.
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. nih.govnih.govplatypustech.comescholarship.orgyoutube.com For the synthesis and functionalization of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govnih.govplatypustech.comescholarship.orgyoutube.com The integration of in-line analytical techniques can allow for real-time reaction monitoring and optimization. The use of microfluidic devices for organosilane deposition is also an active area of research. nih.govnih.govplatypustech.comescholarship.orgresearchgate.net
High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel. nih.govdntb.gov.uaresearchgate.net This is particularly valuable for optimizing the catalytic cross-coupling reactions of this compound, where numerous catalysts, ligands, bases, and solvents could be screened simultaneously. nih.govdntb.gov.uaresearchgate.net Automated synthesis platforms can prepare and analyze hundreds or even thousands of reactions per day, dramatically accelerating the pace of research and development. nih.govsigmaaldrich.com The combination of HTE with machine learning algorithms has the potential to predict optimal reaction conditions and guide the discovery of new reactions and materials. researchgate.net
Table 4: Modern Synthesis Methodologies for this compound Research
| Methodology | Description | Application to this compound |
|---|---|---|
| Flow Chemistry | Reactions performed in continuous-flow reactors. nih.govnih.govplatypustech.comescholarship.orgyoutube.com | Precise control over synthesis and functionalization reactions, improved safety and scalability. |
| Microfluidics | Manipulation of fluids in micro-scale channels. nih.govnih.govplatypustech.comescholarship.orgresearchgate.net | Controlled deposition of silane monolayers for surface modification. |
| High-Throughput Experimentation (HTE) | Parallel screening of numerous reaction conditions. nih.govdntb.gov.uaresearchgate.net | Rapid optimization of catalytic cross-coupling reactions. |
| Automated Synthesis | Robotic platforms for automated reaction setup and analysis. nih.govsigmaaldrich.com | Accelerated synthesis of derivatives and screening of properties. |
Q & A
Q. How do electronic effects of the bromophenyl group influence the reactivity of the ethoxysilane moiety in nucleophilic substitution reactions?
- Methodological Answer : The bromophenyl group’s electron-withdrawing nature polarizes the Si–O bond, increasing susceptibility to nucleophilic attack. Comparative studies with iodophenyl and chlorophenyl analogs reveal lower reactivity for bromophenyl derivatives due to reduced leaving-group ability (Br vs. I) and steric hindrance . Table 1: Reactivity of Halogenated Silanes in SN2 Reactions
| Substituent | Relative Reactivity (k) | Leaving Group Ability |
|---|---|---|
| Iodophenyl | 1.00 (reference) | High |
| Bromophenyl | 0.45 | Moderate |
| Chlorophenyl | 0.20 | Low |
| Data derived from substitution kinetics in THF . |
Q. What methodologies resolve contradictions in reported biological activity data for bromophenyl silanes?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). Robust strategies include:
- Dose-Response Analysis : Establish EC/IC values across multiple models.
- Comparative Profiling : Use halogenated analogs (e.g., iodophenyl, chlorophenyl) as controls to isolate substituent-specific effects .
- Computational Docking : Predict binding affinities to targets like enzymes or receptors, as seen in studies of ethyl indole carboxylates .
Q. How is computational modeling applied to predict supramolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model molecular geometry and electrostatic potentials. For example, PubChem-derived InChI keys and crystallographic data (e.g., bond lengths: Si–C = 1.87 Å, C–Br = 1.90 Å) validate computational outputs . Molecular dynamics simulations further assess interactions in solvent environments or host-guest systems.
Q. What experimental strategies compare the catalytic efficacy of bromophenyl silanes with halogenated analogs?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates in model transformations (e.g., cross-coupling).
- Spectroscopic Probes : Use F NMR to track fluoride displacement in silicon-based catalysts.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Br vs. Cl) with turnover numbers, as demonstrated in silane-mediated catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
